molecular formula C22H23ClN2O2S B2475864 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 896676-68-9

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2475864
CAS No.: 896676-68-9
M. Wt: 414.95
InChI Key: DALZNPPAHKIMNL-UHFFFAOYSA-N
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Description

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with indole-3-thiol to form the intermediate compound. This intermediate is then reacted with N-[(oxolan-2-yl)methyl]acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

  • 2-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}acetic acid
  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl ethanone

Compared to these compounds, 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exhibits unique properties due to the presence of the sulfanyl and oxolan-2-yl groups, which may enhance its biological activity and specificity .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c23-19-9-3-1-6-16(19)13-25-14-21(18-8-2-4-10-20(18)25)28-15-22(26)24-12-17-7-5-11-27-17/h1-4,6,8-10,14,17H,5,7,11-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALZNPPAHKIMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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